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Compound of Interest

Compound Name: 1-butyl-1H-indol-4-amine

Cat. No.: B15239955

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data
for the compound 1-butyl-1H-indol-4-amine. Due to the limited availability of directly published
experimental spectra for this specific molecule, this document presents predicted data based
on the analysis of structurally similar compounds and established principles of spectroscopic
interpretation for indole derivatives and aromatic amines. The information herein is intended to
serve as a reference for the identification, characterization, and quality control of 1-butyl-1H-
indol-4-amine in a research and development setting.

Predicted Spectroscopic Data

The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared
(IR), and mass spectrometry (MS) data for 1-butyl-1H-indol-4-amine. These predictions are
derived from the analysis of spectroscopic data for N-alkylated indoles and aromatic amines.

'H NMR (Proton NMR) Data

The predicted *H NMR chemical shifts and coupling constants are presented in Table 1. The
signals are assigned to the protons of the indole ring and the butyl substituent.

Table 1. Predicted *H NMR Data for 1-butyl-1H-indol-4-amine (in CDCls, 400 MHz).
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Chemical Shift (5,

Coupling Constant

Multiplicity Assignment
ppm) (3, Hz)
~7.10 d ~8.0 H-7
~6.95 t ~8.0 H-6
~6.50 d ~8.0 H-5
~6.90 d ~3.0 H-2
~6.40 d ~3.0 H-3
~4.10 t ~7.5 N-CHz (butyl)
~1.85 m N-CHa-CHz (butyl)
~1.40 m CH2-CHs (butyl)
~0.95 t ~7.5 CHs (butyl)
~3.80 brs NH:2

Note: The chemical shift of the amine protons (NHz) can be variable and may broaden or

exchange with D20.

13C NMR (Carbon-13 NMR) Data

The predicted 13C NMR chemical shifts are listed in Table 2. The assignments correspond to

the carbon atoms of the indole core and the butyl group.

Table 2. Predicted 13C NMR Data for 1-butyl-1H-indol-4-amine (in CDCIs, 100 MHZz).
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Chemical Shift (6, ppm) Assignment
~145.0 C-4

~137.0 C-7a

~128.0 C-3a

~122.0 C-2

~118.0 C-6

~110.0 C-5

~105.0 C-7

~100.0 C-3

~46.0 N-CHz (butyl)
~32.0 N-CH2-CHz (butyl)
~20.0 CH2-CHs (butyl)
~14.0 CHs (butyl)

IR (Infrared) Spectroscopy Data

The predicted characteristic infrared absorption bands for 1-butyl-1H-indol-4-amine are
summarized in Table 3. These absorptions are indicative of the key functional groups present in
the molecule.[1][2][3]

Table 3. Predicted IR Absorption Data for 1-butyl-1H-indol-4-amine.
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Wavenumber (cm~?) Intensity Assignment
) N-H stretch (asymmetric and

3450-3300 Medium _

symmetric, NH2)[1][2]
3100-3000 Medium Aromatic C-H stretch

Aliphatic C-H stretch (butyl
2960-2850 Strong

group)
1620-1580 Medium N-H bend (scissoring)[1]
1600-1450 Medium to Strong Aromatic C=C stretch
1335-1250 Strong Aromatic C-N stretch[1]
1250-1020 Medium Aliphatic C-N stretch[1]

MS (Mass Spectrometry) Data

The predicted key mass-to-charge ratios (m/z) for the molecular ion and major fragments of 1-

butyl-1H-indol-4-amine under electron ionization (El) are presented in Table 4. The

fragmentation pattern is expected to be influenced by the N-butyl group and the indole ring.[4]

[5]

Table 4. Predicted Mass Spectrometry Data for 1-butyl-1H-indol-4-amine.

m/z Proposed Fragment
188 [M]* (Molecular lon)
145 [M - C3H7]* (Loss of propyl radical)
131 [M - CaHo]* (Loss of butyl radical)
130 [Indol-4-amine]*
117 [Indole]*
Experimental Protocols
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The following are generalized experimental protocols for the spectroscopic analysis of N-
alkylated indole derivatives, which can be adapted for 1-butyl-1H-indol-4-amine.

NMR Spectroscopy

Instrumentation: A 400 MHz (or higher) NMR spectrometer.
Sample Preparation:
o Weigh approximately 5-10 mg of the sample.

o Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCls,
DMSO-ds).

o Transfer the solution to a 5 mm NMR tube.
Data Acquisition:

» 'H NMR: Acquire the proton spectrum with a sufficient number of scans to obtain a good
signal-to-noise ratio. Typical parameters include a spectral width of 12-16 ppm, a relaxation
delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

e 13C NMR: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A larger
number of scans will be required compared to *H NMR. Typical parameters include a
spectral width of 200-250 ppm and a relaxation delay of 2-5 seconds.

e 2D NMR (COSY, HSQC, HMBC): If further structural elucidation is required, 2D NMR
experiments can be performed to establish proton-proton and proton-carbon correlations.

Data Processing:
o Apply Fourier transformation to the acquired free induction decays (FIDs).
e Phase correct the spectra.

» Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g., CDCIs
at 7.26 ppm for *H and 77.16 ppm for 3C).
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« Integrate the signals in the *H NMR spectrum.

e Analyze the chemical shifts, multiplicities, coupling constants, and integrations to assign the
signals to the molecular structure.

IR Spectroscopy

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer, typically equipped with an
attenuated total reflectance (ATR) accessory.

Sample Preparation (ATR):

e Ensure the ATR crystal is clean.

e Place a small amount of the solid or liquid sample directly onto the ATR crystal.
o Apply pressure to ensure good contact between the sample and the crystal.
Data Acquisition:

e Record a background spectrum of the empty ATR crystal.

o Record the sample spectrum. The instrument will automatically ratio the sample spectrum to
the background spectrum to produce the final absorbance or transmittance spectrum.

o Typically, 16-32 scans are co-added to improve the signal-to-noise ratio over a spectral
range of 4000-400 cm~1.

Data Analysis:
« ldentify the characteristic absorption bands and their wavenumbers (cm™1).

o Correlate the observed bands with the functional groups present in the molecule (e.g., N-H,
C-H, C=C, C-N).

Mass Spectrometry

Instrumentation: A mass spectrometer, for example, a gas chromatograph-mass spectrometer
(GC-MS) with an electron ionization (EI) source or a liquid chromatograph-mass spectrometer
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(LC-MS) with an electrospray ionization (ESI) source.
Sample Preparation (GC-MS):

» Dissolve a small amount of the sample in a volatile organic solvent (e.g., dichloromethane,
methanol) to a concentration of approximately 1 mg/mL.

e Inject a small volume (e.g., 1 yL) of the solution into the GC inlet.

Data Acquisition (GC-MS with EI):

The sample is vaporized and separated on the GC column.

The separated components enter the ion source where they are bombarded with electrons
(typically 70 eV) to generate ions.

The ions are separated by the mass analyzer based on their mass-to-charge ratio (m/z).

A mass spectrum is recorded for each eluting component.

Data Analysis:

« |dentify the molecular ion peak ([M]*).

e Analyze the fragmentation pattern by identifying the major fragment ions.

o Propose fragmentation mechanisms to explain the observed fragments, which can provide
structural information.

Workflow for Spectroscopic Analysis

The following diagram illustrates a general workflow for the spectroscopic analysis and
characterization of a synthesized organic compound like 1-butyl-1H-indol-4-amine.
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A general workflow for the synthesis and spectroscopic characterization of an organic
compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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